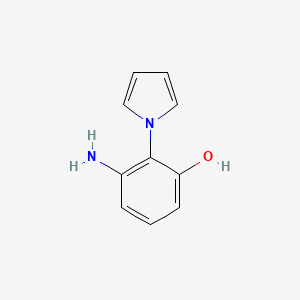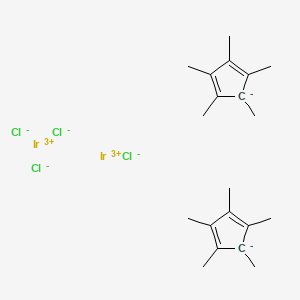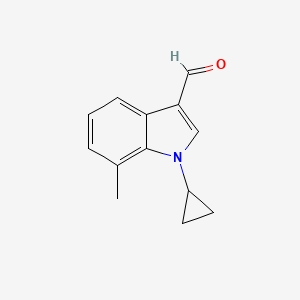
1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
“1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C13H13NO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .
Chemical Reactions Analysis
Indole derivatives, including “1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde”, are essential and efficient chemical precursors for generating biologically active structures . They can undergo various chemical reactions, including C–C and C–N coupling reactions and reductions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
Cyclopropyl Radical Cyclizations
Indole-3-carbaldehydes are utilized in cyclopropyl radical cyclizations to produce cyclopropane-fused adducts, contributing to the synthesis of compounds like Moody's cyclopropamitosene, a potential cytotoxin for hypoxic tumor cells (Fahey et al., 2013).
Gold-Catalyzed Cycloisomerizations
Indole-3-carbaldehydes are involved in gold-catalyzed cycloisomerizations, leading to the formation of indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, highlighting their potential in complex organic synthesis (Kothandaraman et al., 2011).
Photoinduced Intramolecular Additions
These compounds participate in photoinduced intramolecular additions to alkenes, generating halogen-atom-retained exo- and endo-cyclization products. This emphasizes their role in the synthesis of unsaturated cyclization products (Lu et al., 2009).
Green Nanocatalysis in Knoevenagel Condensation
Indole-3-carbaldehydes serve as key components in green nanocatalyzed Knoevenagel condensation, representing a sustainable approach in organic synthesis with potential pharmaceutical applications (Madan, 2020).
Catalysis in Benzannulation for Carbazoles and Indoles Synthesis
They are used in copper-catalyzed benzannulation reactions, contributing to the efficient synthesis of polycyclic carbazole and indole compounds (Guo et al., 2020).
Biological Applications
Anticancer Potential
Derivatives of indole-3-carbaldehydes exhibit significant antiproliferative activity against breast cancer cell lines, indicating their potential as anticancer agents (Fawzy et al., 2018).
Cytotoxic Properties
A study isolated cytotoxic compounds from Aspergillus sclerotiorum, including 7-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde, demonstrating the potential of indole-3-carbaldehyde derivatives in developing new cytotoxic agents (Wang et al., 2011).
Synthesis of Antimicrobial Agents
Indole-3-carbaldehyde derivatives have been synthesized with potential applications as antimicrobial agents, highlighting their role in developing new pharmaceuticals (Attaby et al., 2007).
Synthesis of N-Arylated Indole-3-Substituted-2-Benzimidazoles as Anticancer Agents
This synthesis approach emphasizes the versatility of indole-3-carbaldehydes in creating novel compounds with potential anticancer properties (Anwar et al., 2023).
Zukünftige Richtungen
Indole derivatives like “1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde” are ideal precursors for the synthesis of active molecules . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The benefits of using MCRs in synthesis could be categorized into three categories . The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .
Eigenschaften
IUPAC Name |
1-cyclopropyl-7-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-2-4-12-10(8-15)7-14(13(9)12)11-5-6-11/h2-4,7-8,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXRYBJOHDRHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C3CC3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233378 | |
| Record name | 1-Cyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
1350760-52-9 | |
| Record name | 1-Cyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





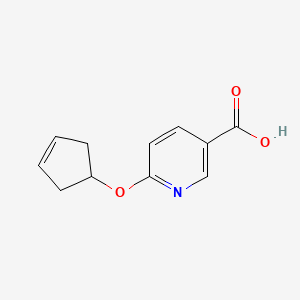
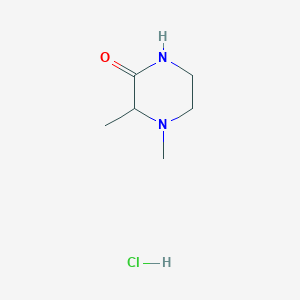

![(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1405795.png)
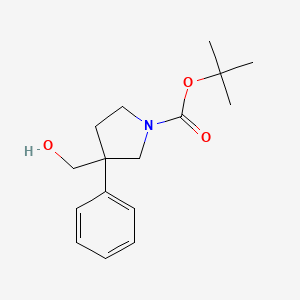
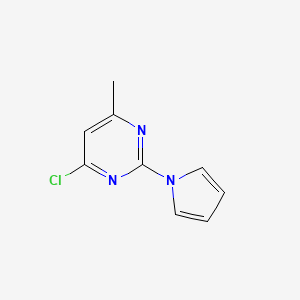
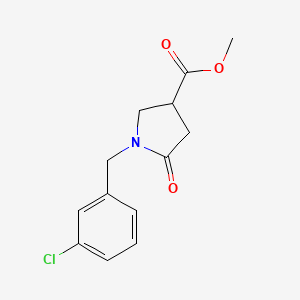

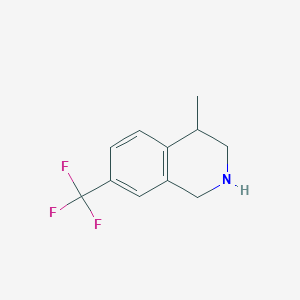
![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)
